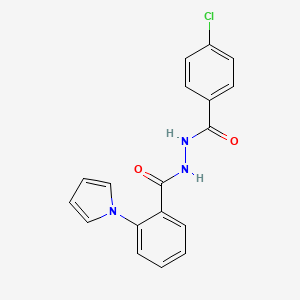

N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

化学反应分析

Hydrolysis Reactions

The carbohydrazide (-CONH-NH-) and benzoyl (-CO-) groups are susceptible to hydrolysis under acidic or basic conditions:

Key Findings :

-

Acidic conditions favor cleavage of the hydrazide bond, yielding substituted benzoic acid and hydrazide fragments.

-

Basic hydrolysis primarily targets the benzoyl group, forming carboxylate salts.

Substitution Reactions

The 4-chlorobenzoyl group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the chlorine atom:

Key Findings :

-

Amines and thiols replace the chlorine atom via NAS, with yields dependent on reaction time and solvent polarity.

-

Steric hindrance from the pyrrole ring slightly reduces reactivity compared to unsubstituted analogs.

Oxidation and Reduction

The hydrazide and aromatic moieties participate in redox reactions:

Key Findings :

-

Strong oxidants like KMnO₄ degrade the molecule into carboxylic acids.

-

Reduction with LiAlH₄ selectively converts the hydrazide group to an amine.

Condensation Reactions

The hydrazide group reacts with carbonyl compounds to form hydrazones:

Key Findings :

-

Hydrazone formation is efficient with aromatic aldehydes/ketones, stabilized by conjugation.

-

Acid catalysis accelerates imine bond formation.

Coordination Chemistry

The pyrrole nitrogen and hydrazide oxygen act as ligands for metal ions:

| Metal Salt | Conditions | Complex | Application | References |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT | [Cu(C₁₈H₁₃ClN₃O₂)Cl] | Catalytic oxidation studies. | , |

| Fe(NO₃)₃ | Ethanol, 50°C | [Fe(C₁₈H₁₃ClN₃O₂)(NO₃)₂] | Magnetic materials research. |

Key Findings :

-

Stable complexes form with transition metals, showing potential in catalysis and material science.

-

Pyrrole’s π-electron system enhances metal-ligand binding.

科学研究应用

Antimicrobial Activity

Research has indicated that compounds with similar structural features to N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide exhibit notable antimicrobial properties. For instance, derivatives of hydrazones have been shown to possess significant antibacterial and antifungal activities. Studies suggest that the presence of halogen substituents enhances the antimicrobial efficacy of these compounds against various bacterial strains .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit potent activity against human cancer cell lines, surpassing the effectiveness of established chemotherapeutic agents. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of hydrazone derivatives, suggesting that this compound could be explored for therapeutic applications in treating inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction between appropriate hydrazine derivatives and 4-chlorobenzoyl chloride. The compound is characterized by its molecular formula C18H14ClN3O2 and exhibits properties such as moderate solubility in organic solvents and stability under standard laboratory conditions .

Polymer Chemistry

The compound can serve as a monomer or intermediate in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation and enhance overall material performance .

Photochemical Applications

Due to its unique electronic properties, this compound may find applications in photochemical systems, potentially serving as a photosensitizer or in light-harvesting applications.

Synthesis and Biological Evaluation

A study focusing on the synthesis of substituted hydrazones, including derivatives related to this compound, reported significant biological activity against various pathogens and cancer cell lines. The research emphasized structure-activity relationships (SAR), highlighting how modifications to the compound's structure could enhance its biological efficacy .

Anticancer Activity Assessment

In another case study, compounds structurally similar to this compound were tested against colorectal carcinoma cell lines, revealing promising results with IC50 values lower than those of conventional treatments like 5-fluorouracil (5-FU). This underscores the potential of such compounds in developing new anticancer therapies .

作用机制

The mechanism of action of N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide would depend on its specific biological activity. Generally, such compounds might interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Similar Compounds

N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide: can be compared with other hydrazides, such as:

Uniqueness

The presence of the 4-chlorobenzoyl group and the pyrrole ring in N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide may confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets.

生物活性

N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound that falls under the category of hydrazides. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including its mechanism of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C₁₈H₁₄ClN₃O₂

- Molecular Weight : 339.78 g/mol

- CAS Number : 478063-00-2

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 617.6 ± 55.0 °C at 760 mmHg

- LogP (Partition Coefficient) : 3.84

Target Enzymes

The primary targets of this compound are:

- Enoyl ACP Reductase : Involved in fatty acid synthesis.

- Dihydrofolate Reductase (DHFR) : Critical for folate metabolism.

Mode of Action

The compound interacts with these enzymes by binding to their active sites, leading to inhibition of their functions:

- Inhibition of Enoyl ACP Reductase :

- Disruption of fatty acid synthesis in bacteria, impairing their ability to produce essential lipids.

- Inhibition of DHFR :

- Interference with folate metabolism, which is vital for nucleotide synthesis in microbial cells.

These actions culminate in the inhibition of bacterial growth and proliferation, showcasing the compound's potential as an antimicrobial agent .

Biochemical Pathways

The inhibition of the aforementioned enzymes affects key biochemical pathways:

- Fatty Acid Synthesis Pathway : Essential for the production of lipids required for cell membrane integrity.

- Folate Metabolism Pathway : Crucial for DNA synthesis and repair mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited an IC50 value indicating effective inhibition at low concentrations .

| Bacterial Strain | IC50 (µM) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Anticancer Potential

In vitro studies have also highlighted the compound's anticancer potential, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis in these cell lines, suggesting a mechanism that could be explored further for therapeutic applications .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 18 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Characterization :

- Biological Evaluation :

- Following synthesis, the compound underwent biological evaluation demonstrating promising results against both bacterial and cancer cell lines.

属性

IUPAC Name |

N'-(4-chlorobenzoyl)-2-pyrrol-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-9-7-13(8-10-14)17(23)20-21-18(24)15-5-1-2-6-16(15)22-11-3-4-12-22/h1-12H,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGIVYWFFPLHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。